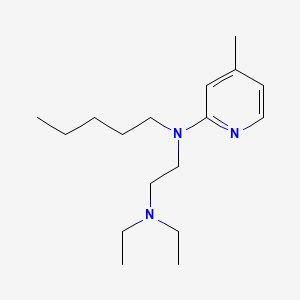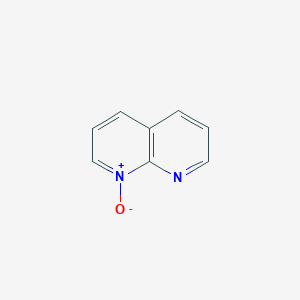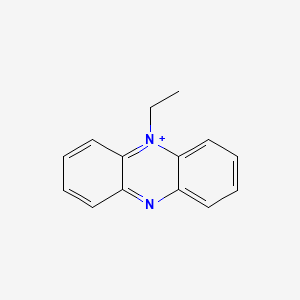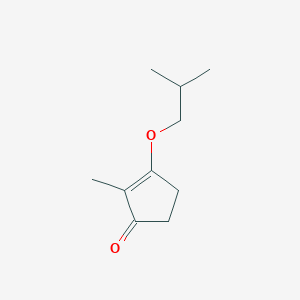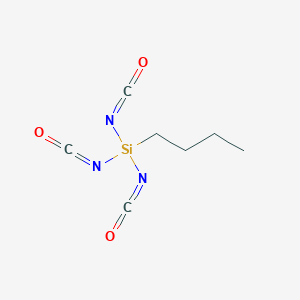
Butyl(triisocyanato)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(triisocyanato)silane is an organosilicon compound that features a butyl group attached to a silicon atom, which is further bonded to three isocyanate groups. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triisocyanato)silane typically involves the reaction of butylsilane with a source of isocyanate groups. One common method is the reaction of butylsilane with phosgene and ammonia to introduce the isocyanate groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where butylsilane is reacted with phosgene and ammonia. The process involves careful monitoring of temperature and pressure to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Butyl(triisocyanato)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and carbon dioxide.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products
Hydrolysis: Silanols and carbon dioxide.
Condensation: Siloxane bonds.
Addition Reactions: Ureas and urethanes.
Scientific Research Applications
Butyl(triisocyanato)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biosensors and other biomedical devices.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Butyl(triisocyanato)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of strong covalent bonds. This reactivity is harnessed in various applications to create durable and stable materials. The silicon atom in the compound also plays a crucial role in enhancing the adhesion and compatibility of the compound with different substrates.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(triisocyanato)silane
- Methyl(triisocyanato)silane
- Ethyl(triisocyanato)silane
Uniqueness
Butyl(triisocyanato)silane is unique due to its butyl group, which imparts specific hydrophobic properties and influences the reactivity and compatibility of the compound with various substrates. This makes it particularly useful in applications where moisture resistance and strong adhesion are required.
Properties
CAS No. |
18251-13-3 |
|---|---|
Molecular Formula |
C7H9N3O3Si |
Molecular Weight |
211.25 g/mol |
IUPAC Name |
butyl(triisocyanato)silane |
InChI |
InChI=1S/C7H9N3O3Si/c1-2-3-4-14(8-5-11,9-6-12)10-7-13/h2-4H2,1H3 |
InChI Key |
OIFKIAJONVYURL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](N=C=O)(N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



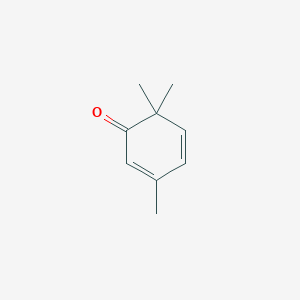
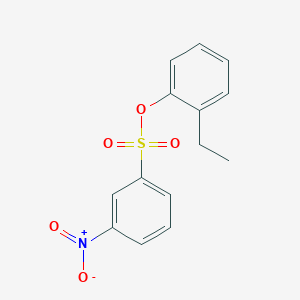
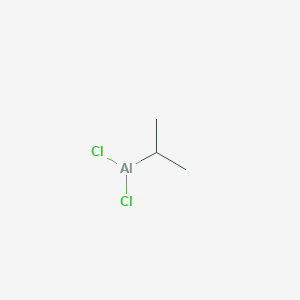
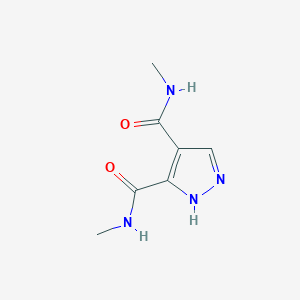
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
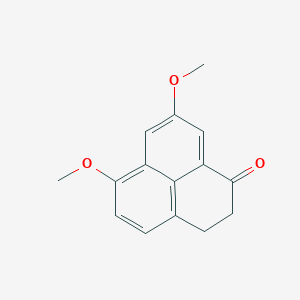
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)
